N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-methyl-3-nitrobenzamide
Description
N-(5-((4-Bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-methyl-3-nitrobenzamide is a 1,3,4-thiadiazole derivative characterized by a 4-bromobenzylthio substituent at the 5-position of the thiadiazole ring and a 4-methyl-3-nitrobenzamide group at the 2-position.
Properties
IUPAC Name |
N-[5-[(4-bromophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-4-methyl-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN4O3S2/c1-10-2-5-12(8-14(10)22(24)25)15(23)19-16-20-21-17(27-16)26-9-11-3-6-13(18)7-4-11/h2-8H,9H2,1H3,(H,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCASAILMCUBZTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-methyl-3-nitrobenzamide is a synthetic compound belonging to the class of thiadiazole derivatives. This compound has garnered attention for its potential biological activities, particularly in the realms of antimicrobial, antifungal, and anticancer properties. The following sections will delve into its synthesis, biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 420.35 g/mol. The compound features a thiadiazole ring, a bromobenzylthio group, and a nitrobenzamide moiety, which are crucial for its biological activity.
Structural Formula
Antimicrobial and Antifungal Properties
Research indicates that thiadiazole derivatives exhibit significant antimicrobial and antifungal activities. This compound has been investigated for its efficacy against various bacterial strains and fungi. In vitro studies have demonstrated that this compound can inhibit the growth of certain pathogens, suggesting its potential as a therapeutic agent in treating infections.
Anticancer Activity
Recent studies have explored the anticancer properties of this compound. In particular, it has shown promise in inhibiting the proliferation of cancer cells in various assays. For example:
| Cell Line | IC50 (µM) | Assay Type |
|---|---|---|
| HCC827 | 6.26 ± 0.33 | 2D Assay |
| NCI-H358 | 6.48 ± 0.11 | 2D Assay |
| HCC827 | 20.46 ± 8.63 | 3D Assay |
| NCI-H358 | 16.00 ± 9.38 | 3D Assay |
These findings indicate that while the compound exhibits higher efficacy in two-dimensional assays compared to three-dimensional assays, it still holds potential as an antitumor agent .
The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve interactions with various molecular targets within cells. The thiadiazole and nitrobenzamide moieties may facilitate binding to specific enzymes or receptors, leading to inhibition of their activity or modulation of receptor functions .
Case Studies and Research Findings
Recent literature highlights several case studies that underscore the biological activity of this compound:
- Antimicrobial Efficacy : A study demonstrated that derivatives similar to this compound exhibited potent antimicrobial activity against both Gram-positive and Gram-negative bacteria .
- Anticancer Studies : In vitro assays conducted on various cancer cell lines showed that compounds with similar structures had significant cytotoxic effects, with mechanisms involving DNA binding and enzyme inhibition .
- Structure-Activity Relationship (SAR) : Research into the SAR of thiadiazole derivatives indicated that modifications to the bromobenzylthio and nitro groups can enhance biological activity, further supporting the development of optimized analogs for therapeutic use .
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares the target compound with structurally related 1,3,4-thiadiazole derivatives:
*Estimated based on molecular formula.
†Predicted values based on analogs.
‡Range derived from compounds.
Key Observations :
- Nitro vs. Methoxy : The 3-nitro group in the target compound is more electron-withdrawing than the 3,4-dimethoxy groups in , which may alter binding affinity in biological targets .
- Physical Properties : Higher halogen atomic weight correlates with increased density (e.g., 1.58 g/cm³ for bromo vs. 1.55 g/cm³ for chloro analogs) .
Antifungal Activity ():
Compounds with 4-methoxyphenyl-thiadiazole groups (e.g., N-(5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl)benzamide derivatives) exhibited antifungal activity at 100 μg/mL. The target compound’s nitro group may enhance activity due to increased electrophilicity, though this requires experimental validation .
Anticancer Activity ():
Thiadiazole derivatives with ethylthio and p-tolylamino groups (e.g., compound 4y) showed potent cytotoxicity (IC50: 0.034–0.084 mmol/L against A549 and MCF-7 cells). The bromobenzylthio group in the target compound could similarly improve tumor cell targeting, while the nitro group might modulate aromatase inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
